6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Significance within Heterocyclic Chemistry
Fused pyrimidine (B1678525) systems, such as 6,7-dihydro-5H-cyclopenta[d]pyrimidine, are of paramount importance in heterocyclic chemistry. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and its fusion with other rings leads to a diverse array of chemical properties and biological activities. juniperpublishers.com The incorporation of a cyclopentane (B165970) ring introduces a three-dimensional element to the otherwise planar pyrimidine system, influencing its conformational flexibility and interaction with biological targets. This unique structural combination has made the this compound scaffold a privileged structure in medicinal chemistry. acs.org
Historical Context of Fused Pyrimidine Systems Research
The exploration of fused pyrimidine systems has a rich history, dating back to the late 19th and early 20th centuries with the pioneering work on purines. yu.edu.jo The systematic study of pyrimidines themselves began in 1884 with Pinner's synthesis of derivatives. wjarr.com The subsequent decades saw a surge in research focused on synthesizing and understanding the properties of various fused pyrimidine systems, driven by the discovery of their roles in biological processes and their potential as therapeutic agents. This foundational work laid the groundwork for the later investigation of more complex fused systems like this compound.
Overview of Research Trajectories for the this compound Core
Research surrounding the this compound core has evolved significantly over the years, branching into several distinct yet interconnected areas of investigation.
The synthesis of the this compound scaffold and its derivatives has been a central focus of research. Early methods often involved multi-step sequences with harsh reaction conditions. However, contemporary organic synthesis has seen the development of more efficient and versatile strategies.
One common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an N-C-N synthon, a fundamental method in pyrimidine synthesis. wjarr.com For the this compound system, this can involve the use of 2-formylcyclopentanone or a related cyclopentane-based precursor.
More recent advancements include multicomponent reactions, which allow for the construction of the complex bicyclic system in a single step from simple starting materials. For instance, the condensation of an aldehyde, an active methylene (B1212753) compound, and a pyrimidine precursor can directly yield the desired scaffold. tandfonline.com The development of catalytic systems, including the use of transition metals, has also opened new avenues for the synthesis and functionalization of this heterocyclic system.
A variety of synthetic approaches have been reported for derivatives of this scaffold. For example, 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been synthesized through the reaction of a bromo-derivative with thiourea. nih.gov Another strategy involves the multicomponent condensation of cyclopentanone (B42830), an aromatic aldehyde, and guanidine (B92328) hydrochloride to furnish 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives. rhhz.net
Table 1: Selected Synthetic Methods for this compound Derivatives
| Starting Materials | Reagents and Conditions | Product Type |
| 3-Cyclohexyl-7-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, Thiourea | Ethanol, Reflux | 7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivative |
| Cyclopentanone, Aromatic aldehyde, Guanidine hydrochloride | Sodium methoxide (B1231860), Methanol, Reflux | 2-Amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivative |
| 2,5-Diarylidenecyclopentanone, Propanedinitrile | Sodium alkoxide, Alcohol, Reflux | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative |
The structural elucidation of this compound and its derivatives has been greatly facilitated by the advancement of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a cornerstone for determining the precise connectivity and stereochemistry of these molecules. nih.govacs.org Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. nih.govacs.org Mass spectrometry (MS) is routinely used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. rhhz.netnih.gov In some cases, X-ray crystallography has been employed to definitively establish the three-dimensional structure of these compounds in the solid state. researchgate.net
Table 2: Spectroscopic Data for a Representative this compound Derivative
| Technique | Key Observations | Reference |
| 1H NMR | Signals corresponding to the cyclopentane ring protons, pyrimidine ring protons, and any substituents. | nih.govacs.org |
| 13C NMR | Resonances for the carbon atoms of both the cyclopentane and pyrimidine rings, as well as substituent carbons. | nih.govacs.org |
| IR | Characteristic absorption bands for C=N, C-N, and C-H bonds within the heterocyclic core, as well as functional groups of substituents. | nih.govacs.org |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. | rhhz.netnih.gov |
In recent years, theoretical and computational chemistry has become an indispensable tool for understanding the properties and reactivity of heterocyclic compounds, including the this compound scaffold. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic structures, and spectroscopic properties. nih.gov
Molecular docking studies have been employed to investigate the binding modes of this compound derivatives with various biological targets, providing insights into their mechanism of action at the molecular level. nih.gov These computational approaches play a crucial role in the rational design of new derivatives with enhanced biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies are also utilized to correlate the structural features of these compounds with their observed biological activities, aiding in the prediction of the potency of novel analogs. nih.gov
The unique structural features of the this compound scaffold have led to its exploration in a wide range of applications, from medicine to material science.
In the realm of medicinal chemistry, derivatives of this scaffold have demonstrated a broad spectrum of biological activities. For instance, certain octahydro-1H-cyclopenta[d]pyrimidine derivatives have been synthesized and shown to possess moderate insecticidal activities. nih.govacs.org Other derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines. juniperpublishers.com The scaffold has also been explored for its anti-inflammatory and antioxidant properties. nih.govorientjchem.org
In the field of material science, derivatives of the related 6,7-dihydro-5H-cyclopenta[b]pyridine have been shown to act as effective corrosion inhibitors for steel. nih.govacs.org The nitrogen and potential sulfur or oxygen atoms in the heterocyclic structure can adsorb onto the metal surface, forming a protective layer that prevents corrosion.
Table 3: Overview of Investigated Applications
| Application Area | Specific Activity |
| Biological | Insecticidal nih.govacs.org |
| Anticancer juniperpublishers.com | |
| Anti-inflammatory orientjchem.org | |
| Antioxidant nih.gov | |
| Material Science | Corrosion Inhibition nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-5-9-7(6)3-1/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPTJXRJDXLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,7 Dihydro 5h Cyclopenta D Pyrimidine Derivatives
Classical Multi-Step Synthetic Routes
Traditional synthetic approaches to 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives often involve multi-step sequences that allow for the careful construction and functionalization of the target molecule.
Cyclocondensation Reactions in the Formation of the this compound Ring System
Cyclocondensation reactions are a cornerstone in the synthesis of the this compound ring system. These reactions typically involve the formation of the pyrimidine (B1678525) ring by reacting a suitable cyclopentane-based precursor with a reagent that provides the necessary atoms for the new ring.
A notable example is the one-pot, three-component reaction of cyclopentanone (B42830), an aromatic aldehyde, and guanidine (B92328) hydrochloride. rhhz.net This method provides a direct route to 2-aminocyclopenta[d]pyrimidine derivatives. The reaction proceeds through an initial aldol (B89426) condensation of cyclopentanone with the aromatic aldehyde to form a 2,5-bis-(arylmethylidene)cyclopentanone intermediate. Subsequent cyclocondensation of this intermediate with guanidine hydrochloride in the presence of a base like sodium methoxide (B1231860) yields the desired this compound derivative. rhhz.net
Another relevant cyclocondensation strategy, although leading to a related cyclopenta[b]pyridine system, involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide. nih.gov This reaction highlights the versatility of cyclopentanone derivatives as starting materials for the construction of fused heterocyclic systems. The refluxing of the reactants for a short duration leads to the formation of highly functionalized products in good yields. nih.gov
These cyclocondensation reactions offer a powerful tool for the construction of the fundamental this compound scaffold, often allowing for the introduction of substituents at various positions, which can be crucial for tuning the properties of the final molecule.
Transformations of Precursor Molecules for Cyclopenta-Fused Pyrimidines
The synthesis of cyclopenta-fused pyrimidines can also be achieved through the transformation of appropriately functionalized precursor molecules. A key class of precursors in pyrimidine synthesis are β-enaminones. These compounds, which contain both a nucleophilic amino group and an electrophilic carbonyl group, are well-suited for cyclization reactions to form the pyrimidine ring.
While the direct application to this compound is a specific area of research, the general principle of using β-enaminones is widely established in pyrimidine chemistry. The synthesis of β-enaminones can be achieved through various methods, including the reaction of β-dicarbonyl compounds with amines. mdpi.com For the synthesis of cyclopenta-fused pyrimidines, a potential precursor would be a β-enaminone derived from a 1,3-dicarbonyl compound incorporated within a cyclopentane (B165970) ring.
The subsequent cyclization of such a β-enaminone with a suitable reagent, such as an amidine or guanidine, would lead to the formation of the fused pyrimidine ring. This approach offers a modular synthesis, where the cyclopentane precursor and the cyclizing agent can be varied to produce a library of derivatives. The reaction of β-enaminones with various dinucleophiles is a common strategy for constructing substituted pyrimidine rings. nih.gov
Functionalization Strategies on the Pre-Formed Cyclopenta[d]pyrimidine Nucleus
Once the core this compound nucleus is formed, further chemical modifications can be carried out to introduce or alter functional groups. This is a common strategy to create a diverse range of derivatives from a common intermediate.
An example of this approach is the synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. nih.gov The synthesis starts with the bromination of the pre-formed cyclopenta[d]pyrimidine dione (B5365651) at the 7-position using N-bromosuccinimide. The resulting 7-bromo derivative is then converted to the 7-thio intermediate by reaction with thiourea, followed by hydrolysis. This 7-thio derivative can then be alkylated with various alkyl halides to produce a series of 7-thioether derivatives. nih.gov This multi-step functionalization demonstrates how a specific position on the cyclopentane ring of the fused system can be selectively modified.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. These modern approaches, including microwave-assisted synthesis and catalytic methods, offer significant advantages over classical techniques.
Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov While specific examples for the synthesis of this compound are not extensively reported, the application of microwave irradiation to the synthesis of pyrimidine and fused pyrimidine derivatives is well-documented. researchgate.netsemanticscholar.org
The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines, has been successfully performed under microwave irradiation, often in solvent-free conditions, which enhances the green credentials of the synthesis. semanticscholar.org It is plausible that similar microwave-assisted conditions could be applied to the cyclocondensation reactions used to form the this compound ring system, potentially reducing reaction times from hours to minutes and improving yields. nih.gov The synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines from β-enaminones, has been shown to be significantly more efficient under microwave irradiation. researchgate.net
Catalytic Approaches in this compound Synthesis
The use of catalysts in organic synthesis is a key principle of green chemistry, as it can lead to more efficient and selective reactions under milder conditions. Catalytic methods have been explored for the synthesis of pyrimidine derivatives and related fused systems.
One example of a catalytic approach on a related ring system is the manganese-catalyzed direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This reaction utilizes a manganese(II) triflate catalyst and tert-butyl hydroperoxide as the oxidant, proceeding with high yield and chemoselectivity in water at room temperature. rsc.org This demonstrates the potential of transition metal catalysis for the functionalization of the cyclopentane ring in such fused systems.
Furthermore, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported as an efficient catalyst for the Biginelli-type synthesis of hexahydroquinazolinones and cyclopenta[d]pyrimidin-2-one products under solvent-free conditions. This method offers the advantages of short reaction times and high yields.
These catalytic approaches represent a promising avenue for the development of more sustainable and efficient syntheses of this compound derivatives.
Transition Metal-Catalyzed Reactions (e.g., Manganese-Catalyzed Oxidation)
Transition metal catalysis offers a powerful tool for the synthesis of fused pyrimidine systems. Manganese, in particular, has been utilized for the direct oxidation of CH₂ groups adjacent to a pyridine (B92270) ring, a reaction type applicable to the synthesis of cyclopentenopyridine analogues. One such method achieves the conversion of 2,3-cyclopentenopyridine analogues into 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This process employs Manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.org The reaction proceeds efficiently in water at room temperature (25 °C), demonstrating high yield and excellent chemoselectivity. rsc.org This catalytic system has also proven effective for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine. rsc.org
Table 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues rsc.org
| Catalyst | Oxidant | Solvent | Temperature (°C) | Outcome |
|---|
Solid Acid Catalysis (e.g., Nano ZrO₂-SO₃H)
Solid acid catalysts provide a green and efficient alternative for the synthesis of heterocyclic compounds, including pyrimidine derivatives. These catalysts are often reusable and simplify product purification. Nanocrystalline sulfated zirconia (Nano ZrO₂-SO₃H) and other functionalized materials have been explored for these transformations.
For instance, nano-zirconium dioxide (Nano-ZrO₂) has been successfully used to catalyze the multicomponent Biginelli reaction to produce bioactive dihydropyrimidinones (DHPs). mdpi.com The catalytic activity is attributed to the polarized surface of the nano-ZrO₂, which features a partial positive charge on the zirconium center and a negative charge on the oxygen centers. mdpi.com This catalyst is effective and can be recovered and reused multiple times without significant loss of activity. mdpi.com
Similarly, sulfonic acid-functionalized nanoporous silica, such as SBA-Pr-SO₃H, acts as an efficient nano-solid acid catalyst in the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov This type of catalyst facilitates Knoevenagel–Michael condensation reactions under solvent-free conditions at room temperature, offering high yields. nih.gov The surface of materials like SBA-15 can be modified with acidic functional groups (-SO₃H) to create these robust catalysts. nih.gov Another novel approach involves using a solid acid biocatalyst derived from bone char modified with chlorosulfonic acid for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.govresearchgate.net This catalyst is eco-friendly, reusable, and provides high yields under solvent-free conditions. nih.gov
Base-Catalyzed Cyclizations (e.g., Sodium Alkoxides)
Base-catalyzed reactions, particularly cyclization and cyclocondensation, are fundamental to the synthesis of many pyrimidine-based heterocycles. Sodium alkoxides, such as sodium ethoxide and sodium methoxide, are commonly employed as both reagents and catalysts in these transformations. nih.govacs.org
An effective method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. nih.govacs.orgnih.gov This reaction is successfully carried out using a sodium alkoxide solution. nih.govacs.org The process is efficient, with reaction times of approximately 2 hours, and produces highly pure compounds in outstanding yields without the need for chromatographic purification. nih.gov The choice of sodium ethoxide or sodium methoxide can be used to introduce corresponding alkoxy groups into the final product. nih.govacs.org The preparation of these highly moisture-sensitive sodium alkoxides requires stringent inert atmosphere conditions. ias.ac.in
Table 2: Synthesis of CAPD Derivatives via Base-Catalyzed Cyclocondensation nih.govacs.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Class | Yield (%) |
|---|---|---|---|---|
| 2,5-Diarylidenecyclopentanone | Propanedinitrile | Sodium Ethoxide | 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 75-85 |
Chemo- and Regioselective Synthesis of this compound Derivatives
Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex heterocyclic systems. Multicomponent reactions (MCRs) have emerged as a powerful strategy for constructing highly substituted pyridine and pyrimidine cores in a single step, often with high selectivity. researchgate.netorgchemres.org
One such MCR involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net This approach allows for the modular construction of highly functionalized pyridine cores, demonstrating the potential for selective bond formation in a complex reaction mixture. researchgate.net The inherent reactivity of the different components and intermediates directs the reaction pathway towards the desired fused heterocyclic product.
Stereoselective Synthesis of Chiral this compound Compounds
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities.
Enantioselective Approaches (e.g., Microbiological Bioreduction)
Biocatalysis represents an environmentally friendly and highly selective method for producing enantiomerically pure compounds. mdpi.com Microbiological bioreduction, using whole-cell systems like yeast or isolated enzymes, can achieve the selective desymmetrization of prochiral carbonyl compounds to yield chiral alcohols with a defined absolute configuration. mdpi.com
This approach has been applied to the reduction of carbonyl pyrimidine derivatives. mdpi.com The enzymatic catalysis favors the formation of one enantiomer over the other by selectively reducing one face of the carbonyl group. mdpi.com Common biocatalysts for this purpose include Saccharomyces cerevisiae and strains of Aureobasidium pullulans. mdpi.com This method operates under mild conditions and offers high specificity, presenting a valuable alternative to traditional asymmetric chemical synthesis. mdpi.com
Diastereoselective Control in Cyclopenta[d]pyrimidine Formation
Controlling diastereoselectivity is crucial when multiple stereocenters are formed during a reaction. The inherent rigidity of cyclic starting materials or intermediates can be exploited to direct the stereochemical outcome of subsequent transformations.
In the synthesis of related fused ring systems like cis-fused cyclopenta-pyridazinones, a directed 5-exo radical cyclization approach has proven highly diastereoselective. nih.govnih.gov The pyridazinone ring system acts as a rigid scaffold, enabling an efficient transfer of stereochemical information during the cyclization, resulting in the formation of the cis-fused bicycle as the sole detectable diastereomer. nih.gov Similarly, in the acid-catalyzed synthesis of chromeno[4,3-d]pyrimidines, the diastereomeric composition of the final products is influenced by the stability and reactivity of intermediate diastereomers. jraic.com The reversibility of certain reaction steps can impact the final diastereomeric ratio, highlighting the complexity of controlling stereoselectivity in these cyclization reactions. jraic.com These principles of using rigid scaffolds and understanding reaction reversibility are applicable to the diastereoselective synthesis of cyclopenta[d]pyrimidine derivatives.
Chemical Reactivity and Transformation Mechanisms of 6,7 Dihydro 5h Cyclopenta D Pyrimidine
Ring System Modifications and Expansions
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is not only a synthetic target but also a foundational scaffold for constructing more complex, extended heterocyclic systems. These modifications often occur via cyclocondensation reactions where the pre-formed cyclopenta[d]pyrimidine acts as a key building block.
Research has shown that the compound can serve as a precursor for synthesizing fused heterocycles. For instance, reaction with propanedinitrile in the presence of a base like sodium ethoxide can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Similarly, condensation with hydrazine (B178648) has been used to generate fused pyridazine (B1198779) structures. These transformations effectively expand the original bicyclic system into a more complex polycyclic framework, which is a common strategy in medicinal chemistry to explore new chemical space.
Table 1: Examples of Ring System Modification via Cyclocondensation
| Reactant Partner | Resulting System | Conditions | Reported Yield |
|---|---|---|---|
| Propanedinitrile | Pyrazolo[1,5-a]pyrimidine | NaOEt/EtOH, 80°C | 73% |
| Hydrazine | Pyridazine derivative | H₂O/EtOH, reflux | 68% |
Functional Group Interconversions on the Cyclopenta[d]pyrimidine Framework
Functional group interconversions (FGIs) are crucial for derivatizing the this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties. A notable example involves a multi-step synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. nih.govnih.gov
The process begins with the bromination of the parent dione (B5365651) (1) at the C7 position of the cyclopentane (B165970) ring using N-bromosuccinimide (NBS) in acetic acid to yield the 7-bromo derivative (2). nih.govnih.gov This bromo-intermediate is then converted into a thiol. The synthesis of 7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (3) is achieved through reaction with thiourea, followed by hydrolysis. nih.govnih.gov This thiol can subsequently be alkylated with various alkyl halides, demonstrating the conversion of a C-H bond to a C-Br bond, then to a C-S bond, and finally to a C-S-C ether linkage. nih.gov
Oxidation and Reduction Reactions of the this compound Moiety
The fused ring system of this compound can undergo both oxidation and reduction at either the pyrimidine (B1678525) or the cyclopentane moiety, depending on the reagents and conditions employed.
Oxidation Reactions: Oxidation can be directed to specific positions. For example, the methylene (B1212753) group (CH₂) on the cyclopentane ring adjacent to the pyrimidine can be oxidized. A manganese-catalyzed system using tert-butyl hydroperoxide (t-BuOOH) as the oxidant has been shown to be effective for the oxidation of the analogous 2,3-cyclopentenopyridine to the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, with high chemoselectivity. acs.orgrsc.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of a 4-oxo derivative on the pyrimidine ring. Furthermore, oxidation at the nitrogen atoms of the pyrimidine ring can occur, with reagents like hydrogen peroxide (H₂O₂) leading to stable N-oxide derivatives.
Reduction Reactions: Reduction reactions can target either the C5-C6 double bond of the pyrimidine ring or fully saturate the cyclopentane ring. Catalytic hydrogenation using H₂ over a palladium-on-carbon catalyst (Pd-C) can selectively reduce the pyrimidine double bond. In contrast, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve full saturation of the cyclopentane portion of the molecule, yielding the corresponding 5,6,7,8-tetrahydro derivative. The general mechanism for pyrimidine ring reduction often involves a hydride transfer to position 5 and protonation at carbon 6. nih.gov
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent/Conditions | Product | Reported Yield |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | 4-Oxo derivative | 75% |
| Oxidation | H₂O₂/Mn(OTf)₂ | N-Oxide derivatives | 60–85% |
| Oxidation | t-BuOOH | Epoxidation (cyclopentane ring) | 42% |
| Reduction | LiAlH₄ (THF, reflux) | 5,6,7,8-Tetrahydro derivative | 88% |
| Reduction | H₂/Pd-C | Partially reduced pyrimidine | 63% |
Nucleophilic and Electrophilic Substitution Reactions
The electronic nature of the cyclopenta[d]pyrimidine system allows for both nucleophilic and electrophilic substitution reactions, primarily on substituent groups or at activated positions on the rings.
Nucleophilic Substitution: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially when activated by a good leaving group like a halogen at the C2 or C4 positions. For instance, a 4-chloro derivative can be readily prepared by treating the corresponding cyclopenta[d]pyrimidinone with phosphoryl chloride (POCl₃). nih.gov This 4-chloro group is then susceptible to displacement by various nucleophiles, such as amines. nih.gov Studies on related 4-chloropyrrolo[2,3-d]pyrimidines show that amination proceeds well with a range of anilines in water, often promoted by acid catalysis. rsc.org The reactivity of 2-chloropyrimidine (B141910) itself has been shown to follow second-order kinetics, reacting readily with nucleophiles like amines and hydroxide (B78521) ions. mdpi.com Substitution can also occur on the cyclopentane ring, as seen in the reaction of the 7-bromo derivative with thiourea. nih.gov
Electrophilic Substitution: While the pyrimidine ring itself is generally resistant to electrophilic attack due to its electron-deficient nature, electrophilic substitution can occur on activated derivatives or at the fused cyclopentane ring. Halogenation at the C7 position of the cyclopentane ring with N-bromosuccinimide (NBS) under radical initiation conditions is a key example. Research on pyrimidines has shown that activating groups (e.g., amino, hydroxy) are typically required to facilitate electrophilic substitution on the pyrimidine ring itself, for instance at the C6 position. mdpi.com
Table 3: Examples of Substitution Reactions
| Reaction Type | Reagent | Position | Product | Reported Yield |
|---|---|---|---|---|
| Nucleophilic | POCl₃ | C4 | 4-Chloro derivative | 34% |
| Nucleophilic | Aniline | C4 (of chloro derivative) | 4-Anilino derivative | 55% |
| Electrophilic | NBS (AIBN) | C7 | 7-Bromo derivative | 78% |
Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems, including certain pyrimidine derivatives. researchgate.net This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence.
For pyrimidines, this is commonly observed in 1-substituted 2-imino-1,2-dihydropyrimidines, which rearrange to 2-substituted aminopyrimidines. researchgate.net The reaction can be catalyzed by acid, base, or heat. The accepted mechanism under acidic conditions involves protonation of a ring nitrogen, followed by hydrolytic ring opening to form an intermediate aminoaldehyde, which then closes to form the rearranged, thermodynamically more stable isomer. researchgate.net
This rearrangement is also a key step in the synthesis of certain fused pyrimidine systems. For example, the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones initially forms nih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivatives, which readily undergo a Dimroth rearrangement to yield the more stable nih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomers. nih.govnih.gov This demonstrates that the rearrangement can occur spontaneously under the reaction conditions used to form the initial heterocyclic product.
Cycloaddition Reactions Involving this compound (e.g., Diels-Alder)
While specific examples of this compound participating directly as either the diene or dienophile in cycloaddition reactions are not widely reported, the pyrimidine core can be synthesized via such pathways. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for constructing the pyrimidine ring. In this approach, an electron-deficient azadiene, such as 1,3,5-triazine, reacts with an electron-rich dienophile (e.g., enamines or ynamines) to form the pyrimidine heterocycle after the extrusion of a small molecule.
Furthermore, related fused pyrimidine systems can undergo cycloaddition or retro-cycloaddition reactions. For example, condensed pyrimidinone derivatives fused to a norbornene system undergo a retro-Diels-Alder reaction under thermal or flow-chemistry conditions to release cyclopentadiene (B3395910) and yield the corresponding pyrimidinone. nih.gov Intramolecular [4+2] cycloadditions have also been demonstrated for related diazine systems like pyridazines, where an alkyne-containing side chain reacts with the diazine ring to create a new fused aromatic system. researchgate.net These examples suggest the potential for the cyclopenta[d]pyrimidine scaffold to participate in cycloaddition chemistry under appropriate conditions, although this remains an area for further investigation.
Advanced Spectroscopic and Structural Characterization of 6,7 Dihydro 5h Cyclopenta D Pyrimidine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, chemists can map out the complete covalent framework and ascertain the position of various substituents.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides critical information about the electronic environment and connectivity of protons within a molecule. For this compound analogues, the spectra reveal characteristic signals for the protons on both the pyrimidine (B1678525) and the fused cyclopentane (B165970) rings.
In derivatives of 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine, the protons of the cyclopentyl ring typically appear as multiplets in the aliphatic region of the spectrum. For instance, in 2-amino-7-(2-hydroxybenzylidene)-4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine, the two CH₂ groups of the cyclopentane ring are observed as multiplets at approximately 1.79 ppm and 2.90 ppm. sdsu.edu A key singlet at around 5.20 ppm is assigned to the pyrimidine-H. sdsu.edu The amino group (NH₂) protons are often observed as a broad, D₂O-exchangeable singlet. sdsu.edu
For related structures like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, the cyclic CH₂-CH₂ protons also show distinct signals, typically as triplets. For example, in one analogue, these protons appear as two triplets at δ 2.87 and 3.09 ppm. rhhz.netnih.gov Aromatic protons and any vinyl (CH=) groups will resonate further downfield, generally in the range of 7.31–7.59 ppm. rhhz.netnih.gov
¹H NMR Data for Selected this compound Analogues
| Compound/Analogue | Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Amino-7-(2-hydroxybenzylidene)-4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine sdsu.edu | CH₂ (cyclopentyl) | 1.79 (m) |
| CH₂ (cyclopentyl) | 2.90 (m) | |
| NH₂ | 3.6 (b, D₂O exchangeable) | |
| Pyrimidine-H | 5.20 (s) | |
| Ar-H, =CH, NH | 7.21-7.70 (m) | |
| OH | 7.93, 8.73 (2s, D₂O exchangeable) | |
| 3-Cyclohexyl-7-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione researchgate.net | -CH₂CH₂CH- (cyclopentyl) | 2.01 (m) |
| S-CH | 4.07 (d, J=6.1 Hz) | |
| N-CH (cyclohexyl) | 4.59 (m) | |
| Ar-H | 7.23-7.45 (m) | |
| NH | 11.23 (s) | |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile rhhz.netnih.gov | CH₂CH₂ (cyclic) | 2.87 (t), 3.09 (t) |
| O-CH₂ | 4.61 (q) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. In this compound analogues, the chemical shifts of the carbon atoms confirm the fused ring structure and the nature of attached functional groups.
For 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives, the aliphatic carbons of the cyclopentane ring are found upfield. For example, in a dichlorinated analogue, these carbons resonate at δ 23.6 and 27.1 ppm. rhhz.net The carbon at the bridgehead and other sp³ carbons in the pyrimidine ring appear in the range of 50-65 ppm. sdsu.edurhhz.net Aromatic and pyrimidine carbons resonate significantly downfield, typically from 120 ppm upwards.
In 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, the cyclic CH₂ carbons appear around 27-29 ppm. nih.gov The presence of a nitrile group (C≡N) is confirmed by a signal around 93-94 ppm. rhhz.netnih.gov The carbons of the pyridine (B92270) and other aromatic rings, as well as vinyl carbons, are observed in the 115-165 ppm region. rhhz.netnih.gov
¹³C NMR Data for Selected this compound Analogues
| Compound/Analogue | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine rhhz.net | CH₂ (cyclopentyl) | 23.6, 27.1 |
| C-4 (pyrimidine) | 60.6 | |
| Aromatic/Pyrimidine C | 125.4-154.2 | |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile rhhz.netnih.gov | CH₂ (cyclic) | 27.22, 28.90 |
| O-CH₂ | 63.38 | |
| C≡N | 93.73 | |
| Aromatic/Vinyl C | 116.00-164.93 | |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile nih.gov | CH₂-CH₂ (cyclic) | 27.1, 28.9 |
| OMe | 54.9 | |
| C≡N | 93.8 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR provides essential data, 2D NMR techniques are indispensable for the definitive structural elucidation of complex molecules like fused pyrimidines. These experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu It is particularly useful for identifying adjacent protons, such as those within the cyclopentane ring of the this compound core and within substituent groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J_CH coupling). researchgate.netresearchgate.net This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). researchgate.netresearchgate.net For fused heterocyclic systems, HMBC is crucial for establishing connectivity across quaternary carbons (carbons with no attached protons), such as those at the fusion points of the rings or those bearing certain substituents. For example, a ³J_C,H coupling observed in an HMBC spectrum between a pyrimidine ring carbon and the protons of a substituent can confirm the position of that substituent on the ring. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is highly effective for identifying key functional groups in this compound analogues.
N-H and O-H Stretching: In analogues containing amino (NH₂) or hydroxyl (OH) groups, characteristic broad or sharp bands appear in the 3200-3500 cm⁻¹ region. sdsu.edu For example, 2-amino-7-(2-hydroxybenzylidene)-4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine shows bands at 3365 and 3204 cm⁻¹ for its OH and NH₂ groups. sdsu.edu
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclopentane ring are typically observed between 2850 and 3000 cm⁻¹. sdsu.edurhhz.net Aromatic C-H stretches appear at slightly higher wavenumbers, above 3000 cm⁻¹. rhhz.net
C=O Stretching: Analogues containing carbonyl groups, such as dione (B5365651) derivatives, exhibit strong absorption bands in the 1630-1710 cm⁻¹ range. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring and C=C bonds in aromatic substituents are found in the 1500-1650 cm⁻¹ region. sdsu.edu
C≡N Stretching: For nitrile-containing analogues, a sharp and distinct absorption band appears around 2200-2220 cm⁻¹. rhhz.netnih.gov
Characteristic IR Absorption Bands for this compound Analogues
| Compound/Analogue | Functional Group | Wavenumber (ν, cm⁻¹) |
|---|---|---|
| 2-Amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine rhhz.net | NH₂ | 3364, 3300 |
| C-H (aliphatic) | 2954, 2820 | |
| C=N | 1624 | |
| 3-Cyclohexyl-7-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione researchgate.net | N-H | 3204 |
| C-H (aliphatic) | 2930, 2864 | |
| C=O | 1709, 1666 | |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile rhhz.netnih.gov | C-H (aromatic) | 3067, 3032 |
| C-H (aliphatic) | 2977, 2935 | |
| C≡N | 2204 |
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. This makes Raman spectroscopy particularly useful for analyzing non-polar, symmetric bonds and skeletal vibrations of aromatic rings.
For pyrimidine-based compounds, Raman spectra show characteristic peaks corresponding to the ring's vibrational modes. asianpubs.orgmdpi.com The most noticeable is the signature ring breathing mode, ν₁, which is sensitive to substitution on the pyrimidine ring. asianpubs.org The fusion of the cyclopentane ring to the pyrimidine core would be expected to perturb these vibrational modes.
While specific Raman data for this compound is not widely published, studies on related pyrimidine derivatives show that modifications to the ring system or the addition of substituents lead to predictable shifts in the Raman spectrum. asianpubs.org For instance, weak intermolecular interactions, such as C-H···N hydrogen bonds, which can be present in the solid state of pyrimidine derivatives, can cause shifts in modes involving the movement of hydrogen atoms. mdpi.com A comprehensive vibrational analysis using both Raman and IR spectroscopy, often supported by computational chemistry, is a powerful tool for the detailed structural characterization of these heterocyclic systems. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-7-(2-hydroxybenzylidene)-4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 3-Cyclohexyl-7-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 2-Amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| Pyrimidine |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its analogues, providing crucial information on molecular weight and structural features through controlled fragmentation. Electron Impact (EI) ionization mass spectrometry is frequently used to study the fragmentation pathways of pyrimidine derivatives. iosrjournals.orgresearchgate.netsapub.org The resulting mass spectra often show molecular ion peaks that allow for the confirmation of the molecular formula. iosrjournals.org The fragmentation patterns are typically characterized by the successive loss of simple functional groups and the subsequent decomposition of the heterocyclic rings. researchgate.netsapub.org
For many pyrimidine derivatives, the molecular ion undergoes fragmentation through distinct pathways. iosrjournals.org In studies of related pyrimidinethiones and thiazolo[3,2-a]pyrimidines, characteristic fragment ions are formed by the cleavage of the pyrimidine ring itself or the attached heterocyclic systems. researchgate.netsapub.org This detailed fragmentation data is vital for the structural elucidation of newly synthesized compounds. nih.gov For instance, in complex pyrimidine derivatives, the fragmentation can be initiated by the loss of side-chain groups, followed by the cleavage of the core ring structure. sapub.org High-resolution mass spectrometry (HRMS) is often employed to determine the precise elemental composition of fragment ions, further aiding in their structural assignment. nih.gov
Table 1: Illustrative Mass Spectrometry Data for a Hypothetical Substituted this compound Analogue
| Ion Description | m/z (Example) | Relative Abundance (%) | Possible Neutral Loss |
| [M+H]⁺ | 250.1234 | 100 | - |
| [M+H - NH₃]⁺ | 233.1098 | 45 | Ammonia |
| [M+H - C₂H₄]⁺ | 222.0976 | 60 | Ethene (from cyclopentane ring) |
| Pyrimidine core fragment | 121.0507 | 30 | Cyclopentyl group and substituents |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive, three-dimensional structural information for this compound analogues, establishing their conformation and intermolecular interactions in the solid state. nih.govresearchgate.net
Table 2: Representative Crystallographic Data for a Pyrimidine Analogue
| Parameter | Example Value | Reference |
| Crystal System | Monoclinic | iucr.orgnih.gov |
| Space Group | P2₁/c | iucr.orgnih.gov |
| a (Å) | 14.99 | nih.gov |
| b (Å) | 7.60 | nih.gov |
| c (Å) | 19.35 | nih.gov |
| β (°) | 108.4 | nih.gov |
| Volume (ų) | 2088 | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. mdpi.comiucr.orgnih.govresearchgate.net This analysis is performed on crystal structures determined by X-ray diffraction. mdpi.comresearchgate.net For a wide range of pyrimidine derivatives, Hirshfeld analysis reveals the nature and extent of contacts between neighboring molecules. iucr.orgnih.govnih.gov
The most significant contributions to crystal packing for many pyrimidine compounds come from H···H, C···H/H···C, and N···H/H···N contacts. mdpi.comnih.gov In one study on a pyrido[1,2-a]pyrimidine (B8458354) derivative, H···H contacts accounted for 38.5% of the interactions, while N···H/H···N and C···H/H···C contacts contributed 33.3% and 27.3%, respectively. nih.gov These interactions, particularly hydrogen bonds visualized as red spots on the d_norm surface map, are crucial for the formation of the supramolecular assembly. nih.govresearchgate.net The analysis provides a detailed fingerprint plot that helps in understanding the dominant forces in crystal packing, confirming that hydrogen bonding and van der Waals interactions play major roles. nih.gov
Circular Dichroism for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a vital technique for determining the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For this compound analogues that contain stereogenic centers, CD spectroscopy can be used to assign the absolute configuration (e.g., R or S).
The methodology involves measuring the experimental CD spectrum of the chiral molecule in a suitable transparent solvent. This experimental spectrum is then compared to a theoretical spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). An agreement between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-isomer) allows for the unambiguous assignment of its absolute configuration. The presence of a light-absorbing unit, or chromophore, within the chiral structure is necessary to produce a non-negligible CD spectrum. This combined experimental and theoretical approach is a powerful and widely used method for the stereochemical analysis of complex chiral molecules.
Theoretical and Computational Studies on 6,7 Dihydro 5h Cyclopenta D Pyrimidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems, offering a balance between accuracy and computational cost. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to determine optimized molecular geometries, electronic distributions, and other key parameters. nih.govijcce.ac.ir These calculations are foundational for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions. The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure, and analyzing the resulting electronic wave function. researchgate.net
The three-dimensional conformation of cyclopenta[d]pyrimidine derivatives is crucial as it significantly influences their biological activity and physical properties. Computational studies on N-naphthyl substituted cyclopenta[d]pyrimidines have demonstrated that the rotational flexibility around the bond connecting the substituent to the pyrimidine ring can lead to substantial differences in biological efficacy. nih.gov
For instance, Nuclear Overhauser Effect (NOESY) studies, complemented by molecular modeling, revealed that some derivatives exhibit hindered rotation of the substituent group, leading to a fixed conformation. nih.gov In contrast, other isomers with different substitution patterns show free rotation, allowing the molecule to adopt multiple conformations. nih.gov This difference in rotational flexibility and the resulting conformational dissimilarity can lead to dramatic variations in activity; a conformationally restricted analog might be inactive, while a flexible one could be highly potent. nih.gov This highlights the importance of conformational analysis in designing molecules with specific functions, as the ability to adopt a particular shape is often a prerequisite for effective interaction with biological targets. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, utilizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
| Computational Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| ΔE (Energy Gap) | ELUMO - EHOMO | Represents chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. researchgate.net |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These indices, including chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), are calculated to further characterize the chemical behavior of cyclopenta[d]pyrimidine systems.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.
Chemical Potential (μ) represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These parameters are invaluable for comparing the reactivity of different derivatives and understanding how structural modifications can tune the electronic properties of the cyclopenta[d]pyrimidine core. nih.govresearchgate.net
| Reactivity Index | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Higher values indicate greater stability. nih.gov |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the global electrophilic nature of a molecule. nih.gov |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular interactions, and the stability of molecules. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). rsc.org This method calculates the transition energies and oscillator strengths corresponding to the excitation of electrons from occupied to unoccupied orbitals. mdpi.com
For pyrimidine-based compounds, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions responsible for these absorptions (e.g., n → π* or π → π*). rsc.orgscispace.com These theoretical predictions are invaluable for interpreting experimental spectra and understanding how structural modifications influence the photophysical properties of the compounds. The calculations are often performed using a solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent environment on the electronic transitions. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and intermolecular interactions. mdpi.com
In the context of cyclopenta[d]pyrimidine derivatives, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as proteins or DNA. nih.gov For example, simulations can elucidate the stability of a ligand-receptor complex, identify key hydrogen bonds or hydrophobic interactions, and reveal how the compound behaves in a solvated, physiological environment. mdpi.comnih.gov By analyzing the trajectory of the simulation, researchers can understand the binding mechanisms and dynamic behavior that are critical for functions such as drug activity. nih.gov
Monte Carlo (MC) Simulations for Adsorption and Interfacial Phenomena
Monte Carlo (MC) simulations are a computational method used to understand the adsorption behavior of molecules onto surfaces, providing insights into interfacial phenomena at a molecular level. In the context of fused pyrimidine systems, MC simulations have been employed to study the interaction between molecules and metal surfaces, which is particularly relevant for applications such as corrosion inhibition.
Research on compounds structurally related to 6,7-dihydro-5H-cyclopenta[d]pyrimidine, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, has utilized MC simulations to model their adsorption on steel surfaces. acs.orgnih.gov These simulations help in visualizing the most stable adsorption configurations and calculating the adsorption energy, which is a key indicator of the strength of the interaction between the inhibitor molecule and the surface.
In one such study, MC simulations were performed to investigate the adsorption of four different 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives on an Fe(110) surface in the presence of water molecules, simulating an aqueous corrosive environment. acs.orgnih.gov The simulations revealed that these molecules tend to adsorb on the steel surface in a flat or near-parallel orientation. This planar adsorption maximizes the contact area between the molecule and the surface, facilitating a stronger interaction and more effective surface coverage. acs.org
The output of these simulations includes the calculation of important energetic parameters. The adsorption energy, in particular, provides quantitative data on the stability of the molecule-surface system. High negative values for adsorption energy indicate a strong and spontaneous adsorption process. acs.org These computational findings are crucial for understanding the mechanism of action, suggesting that the protective film formation is an energetically favorable process. acs.orgnih.gov
The data below, derived from studies on analogous cyclopenta-fused heterocyclic systems, illustrates typical outputs from Monte Carlo simulations.
| Parameter | CAPD-1 | CAPD-2 | CAPD-3 | CAPD-4 |
|---|---|---|---|---|
| Total Energy (kcal/mol) | -2158.42 | -2099.67 | -2076.12 | -2201.53 |
| Adsorption Energy (kcal/mol) | -265.11 | -259.43 | -251.76 | -278.32 |
| Rigid Adsorption Energy (kcal/mol) | -259.32 | -251.11 | -244.19 | -269.88 |
| Deformation Energy (kcal/mol) | -5.79 | -8.32 | -7.57 | -8.44 |
Data sourced from a study on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) on an Fe(110) surface. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies integral to modern drug discovery and materials science. youtube.com QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govnih.gov Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's interaction with a specific biological target. researchgate.net
While specific QSAR and pharmacophore studies on this compound are not extensively documented in public literature, the application of these methods to other pyrimidine derivatives provides a framework for how such analyses would be conducted. For instance, QSAR studies have been performed on series of 4,6-diaryl-2-pyrimidinamine derivatives to model their anti-breast cancer activity. ijpbs.net In these studies, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each compound in the series. Multiple Linear Regression (MLR) or other statistical methods are then used to build an equation that relates these descriptors to the observed activity. nih.govijpbs.net
A typical QSAR model is represented by an equation and validated by several statistical parameters, as shown in the table below, which is based on a study of xanthone (B1684191) derivatives. nih.gov
| Example of a QSAR Model Equation and its Statistical Fitness | |
|---|---|
| QSAR Model Equation | Log IC₅₀ = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 |
| Correlation Coefficient (r²) | 0.730 |
| Predicted Residual Sum of Squares (PRESS) | 2.11 |
| Standard Error of Estimate (SEE) | 0.3545 |
| F-statistic (FCal/FTab) | 4.68 |
The model illustrates the relationship between the anti-tuberculosis activity (Log IC₅₀) of xanthone derivatives and the net atomic charges (q) on specific carbon atoms (C1, C4, C9). nih.gov
Pharmacophore models are developed by aligning a set of active molecules and identifying common chemical features. researchgate.net These models can then be used as 3D queries to screen large virtual databases for new compounds that possess the desired features, potentially leading to the discovery of novel active molecules. researchgate.net For the this compound scaffold, a pharmacophore model would likely highlight the hydrogen bonding capabilities of the pyrimidine nitrogens and the hydrophobic nature of the fused cyclopenta ring as key features for interaction with biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand the molecular basis of ligand-target interactions and to predict the binding affinity of novel compounds. For derivatives of pyrimidine and related fused heterocyclic systems, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, including protein kinases, viral proteases, and tubulin. nih.govresearchgate.netnih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, such as a derivative of this compound, is then placed into the binding site of the protein, and various possible conformations and orientations are sampled. A scoring function is used to estimate the binding energy for each pose, with lower energy scores generally indicating more favorable binding. nih.gov
Studies on pyrimidine derivatives have shown their ability to interact with key residues in enzyme active sites. For example, docking analyses of pyrimidine compounds with human cyclin-dependent kinase 2 (CDK2) revealed specific hydrogen bond interactions between the pyrimidine nitrogen atoms and amino acid residues like LYS 33 and THR 14. nih.gov Similarly, research on 5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines, a structurally analogous system, showed that these molecules bind in the colchicine (B1669291) site of tubulin. nih.gov The docking poses indicated that the N1 of the pyrimidine ring can form water-mediated hydrogen bonds with Cysβ239, while the fused ring system engages in hydrophobic interactions with residues such as Leuβ246 and Alaβ248. nih.gov
The results of docking studies are often presented in tables that summarize the binding energies and key interactions for a series of compounds.
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Compound 4c | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |
| Compound 4a | CDK2 (1HCK) | -7.7 | - |
| Compound 4h | CDK2 (1HCK) | -7.5 | - |
| Compound 4b | CDK2 (1HCK) | -7.4 | - |
Data from a molecular docking study of pyrimidine derivatives with human cyclin-dependent kinase-2 (CDK2). nih.gov
These computational predictions provide valuable hypotheses about ligand-protein interactions that can guide the rational design and optimization of new, more potent derivatives based on the this compound scaffold.
Exploration of Biological Activities and Mechanistic Insights of 6,7 Dihydro 5h Cyclopenta D Pyrimidine Derivatives
Anticancer Activities and Molecular Targets
Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have demonstrated significant potential as anticancer agents, operating through various mechanisms of action that target key cellular components and signaling pathways involved in tumor growth and proliferation.
Kinase Inhibitors (e.g., VEGFR2 Inhibition)
A crucial strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process. rsc.org The inhibition of VEGFR-2 signaling is a key target for anti-angiogenic therapies. rsc.orgekb.eg
Researchers have designed and synthesized novel this compound derivatives to act as VEGFR-2 inhibitors. rsc.orgekb.eg In one study, a series of these derivatives were developed based on a 3D QSAR model, leading to the identification of a compound that showed strong and selective activity against VEGFR-2 with an IC50 value of less than 0.85 μM. rsc.orgekb.eg Another derivative, featuring a 3,4,5-trimethoxy substitution on the phenyl group, exhibited more significant activity against VEGFR-2 with an IC50 of 198.7 nM. ekb.eg These findings underscore the potential of the cyclopenta[d]pyrimidine scaffold in developing potent inhibitors of key kinases involved in cancer progression. ekb.egnih.gov
Anti-Tubulin Agents and Microtubule Assembly Inhibition
Microtubules are dynamic protein polymers essential for cell division, making them a well-established target for anticancer drugs. nih.gov Certain this compound derivatives function as potent anti-tubulin agents that disrupt microtubule dynamics. nih.govnih.gov
A notable example is (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a water-soluble compound that binds to the colchicine (B1669291) site on tubulin. nih.govnih.gov This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, mitotic arrest, and ultimately, cancer cell death. nih.gov Studies on its individual enantiomers revealed that both (R)-1•HCl and (S)-1•HCl are potent inhibitors of cell proliferation and tubulin assembly, with the (S)-isomer being approximately twice as potent in inhibiting purified tubulin assembly. nih.gov Furthermore, the (S)-isomer was found to be 10- to 88-fold more potent than the (R)-isomer in terms of cytotoxicity against a panel of 60 tumor cell lines. nih.gov These agents are also effective against tumor resistance mechanisms, such as the overexpression of P-glycoprotein (Pgp) and βIII-tubulin. nih.govnih.gov
Cytotoxic Effects in Specific Cancer Cell Lines (e.g., Glioblastoma, HepG2, MCF-7, HCT-116)
The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against a range of human cancer cell lines. These compounds have shown promising activity against glioblastoma, liver, breast, and colon cancer cells.
For instance, certain derivatives have displayed significant cytotoxicity against the MCF-7 breast cancer cell line, with some achieving IC50 values as low as 6.31 μM. The potent anti-tubulin agent, (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, inhibited the growth of cancer cells with GI50 values in the nanomolar range. nih.gov Virtual screening has identified compounds that inhibit over 50% of cancer cell lines such as HCT-116 (colon), U87MG (glioblastoma), MCF-7 (breast), and HepG2 (liver) at a 40 μM concentration. tandfonline.com Another palladium(II) complex demonstrated strong effects on HCT-116 cells with an IC50 value of 23.8 ± 1.48 μM, while remaining non-cytotoxic to MCF7 and HepG2 cell lines. nih.gov
Table 1: Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Specific Derivative | MCF-7 (Breast) | IC50 | 6.31 μM | |
| (S)-1•HCl | 60 Tumor Cell Lines | GI50 | Nanomolar range | nih.gov |
| Virtual Screening Hits | HCT-116, U87MG, MCF-7, HepG2 | % Inhibition | >50% at 40 μM | tandfonline.com |
| Palladium(II) Complex 2 | HCT-116 (Colon) | IC50 | 23.8 ± 1.48 μM | nih.gov |
| Palladium(II) Complex 2 | MCF-7 (Breast) | IC50 | Non-cytotoxic | nih.gov |
| Palladium(II) Complex 2 | HepG2 (Liver) | IC50 | Non-cytotoxic | nih.gov |
Modulation of Cellular Signaling Pathways
The anticancer effects of this compound derivatives are rooted in their ability to modulate critical cellular signaling pathways. By interfering with these pathways, they can halt cell proliferation, induce apoptosis, and prevent metastasis. For example, the inhibition of VEGFR-2 by these derivatives directly blunts angiogenesis by reducing VEGFR-2 phosphorylation, which in turn induces the apoptotic machinery in tumor models. nih.govresearchgate.net
Furthermore, some of these compounds can overcome clinically relevant drug resistance mechanisms. nih.govnih.gov The anti-tubulin agent (R,S)-1•HCl circumvents resistance mediated by the overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which are known to limit the effectiveness of other microtubule-targeting drugs. nih.govnih.gov The ability to modulate these resistance pathways represents a significant advantage in cancer chemotherapy. The broader class of pyrimidine-containing compounds has been shown to affect pathways such as the p38 MAPK and NF-κB signaling pathways, which are involved in inflammation, cell growth, and invasion. nih.gov
Anti-Parasitic and Anti-Microbial Properties
Beyond their applications in oncology, derivatives of the this compound core have been investigated for their efficacy against pathogenic microorganisms, including opportunistic parasites.
Dihydrofolate Reductase (DHFR) Inhibition against Pathogens (e.g., Pneumocystis carinii, Toxoplasma gondii)
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate biosynthesis pathway, crucial for the synthesis of DNA, RNA, and certain amino acids in pathogens. mdpi.com As such, it is a validated target for antimicrobial and anti-parasitic drugs. mdpi.comnih.gov
Researchers have synthesized 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of the drug trimethoprim (B1683648) to test their inhibitory activity against the DHFR enzymes of Pneumocystis carinii (a fungus causing pneumonia in immunocompromised individuals) and Toxoplasma gondii (a protozoan parasite). nih.govuni-freiburg.de These synthetic analogues were designed to be competitive inhibitors of the reduction of dihydrofolate. nih.gov
In these studies, compounds with a two- or three-carbon bridge between the cyclopenta[d]pyrimidine and trimethoxyphenyl moieties (compounds 15b and 15c) were significantly more potent than the analogue with a one-carbon bridge (15a). nih.gov Specifically, against P. carinii DHFR, compounds 15b and 15c had IC50 values of 1.8 μM and 1.3 μM, respectively, compared to 12 μM for trimethoprim. nih.gov Against the T. gondii enzyme, the same compounds (15b and 15c) were even more potent, with IC50 values of 0.14 μM, a significant improvement over trimethoprim's IC50 of 2.7 μM. nih.gov These results highlight the potential of this chemical class for developing new treatments for opportunistic infections. nih.govdrugbank.com
Table 2: Inhibition of Pathogen and Rat Liver DHFR by this compound Analogues
| Compound | P. carinii DHFR (IC50) | T. gondii DHFR (IC50) | Rat Liver DHFR (IC50) | Reference |
|---|---|---|---|---|
| 15a | > 32 μM | 21 μM | > 32 μM | nih.gov |
| 15b | 1.8 μM | 0.14 μM | 0.05 μM | nih.gov |
| 15c | 1.3 μM | 0.14 μM | 0.03 μM | nih.gov |
| Trimethoprim (TMP) | 12 μM | 2.7 μM | 200 μM | nih.gov |
Antibacterial Activity
Derivatives of the this compound nucleus have demonstrated notable potential as antibacterial agents. The pyrimidine (B1678525) ring itself is a fundamental component of many pharmacologically significant compounds, and its fusion with a cyclopentane (B165970) ring offers a unique three-dimensional structure for interacting with bacterial targets. researchgate.net
Research has shown that certain pyridothienopyrimidine derivatives, which can be considered structurally related to the core scaffold, exhibit significant antibacterial activity. For instance, studies on a series of these compounds revealed that some derivatives displayed high activity against Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 75 μg/mL. acs.org Other derivatives within the same series were found to be most effective against Pseudomonas aeruginosa and Streptomyces species, also with MIC values of 75 μg/mL. acs.org
The mechanism of antibacterial action for pyrimidine-based compounds can be diverse. Some are known to interfere with essential cellular processes such as DNA synthesis by forming adducts with DNA through intercalation, stabilized by hydrophobic interactions and hydrogen bonds. researchgate.net The synthesis of various pyrimidine derivatives and their subsequent evaluation against bacterial strains like Staphylococcus aureus and Escherichia coli have confirmed their potential as antibacterial agents. researchgate.net The structural modifications on the pyrimidine core play a crucial role in determining the potency and spectrum of their antibacterial effects. researchgate.net
Table 1: Antibacterial Activity of Selected Pyridothienopyrimidine Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative 6 | Bacillus subtilis | 75 μg/mL |
| Derivative 7 | Bacillus subtilis | 75 μg/mL |
| Derivative 8 | Bacillus subtilis | 75 μg/mL |
| Derivative 11 | Bacillus subtilis | 75 μg/mL |
| Derivative 5 | Pseudomonas aeruginosa | 75 μg/mL |
| Derivative 4 | Streptomyces species | 75 μg/mL |
| Derivative 7 | Streptomyces species | 75 μg/mL |
| Derivative 8 | Streptomyces species | 75 μg/mL |
Data sourced from a study on pyridothienopyrimidine derivatives. acs.org
Neurological and Pain Management Applications
The this compound framework has been a fertile ground for the discovery of compounds targeting the central nervous system, with significant implications for pain management and neuroprotection.
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems and ion channels, making it a key target for the treatment of pain. Antagonists of the σ1 receptor have shown promise in alleviating different pain states, including neuropathic, inflammatory, and visceral pain. mdpi.commdpi.com
Derivatives of the this compound scaffold have been investigated as σ1 receptor antagonists. For example, the compound BD-1063, a known σ1 receptor antagonist, has been shown to produce antinociceptive effects in models of neuropathic pain. nih.govresearchgate.net Studies have demonstrated that such antagonists can be effective in treating acute inflammatory and visceral nociception, as well as chronic neuropathy, often without the significant side effects associated with traditional analgesics. mdpi.com The antinociceptive effects of σ1 receptor antagonists are thought to be mediated, in part, by their ability to modulate spinal cord gliosis and their interaction with other receptor systems, such as adrenergic receptors. mdpi.com The potentiation of the antinociceptive effects of other analgesics, like quercetin, by σ1 receptor antagonists further highlights their therapeutic potential. nih.govresearchgate.net
Beyond pain management, derivatives of this heterocyclic system have exhibited neuroprotective properties. Research into novel pyrimido[4,5-d]pyrimidine (B13093195) derivatives has identified compounds with promising neuroprotective, antioxidant, and Aβ anti-aggregation properties, which are highly relevant for neurodegenerative conditions like Alzheimer's disease. mdpi.com
In one study, several newly synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were evaluated for their neuroprotective effects against hydrogen peroxide-induced toxicity. mdpi.com Compounds such as 4g, 4h, 4i, and 4j demonstrated significant neuroprotective activity. mdpi.com Notably, compound 4i was able to almost completely reverse the toxicity of hydrogen peroxide at a concentration of 1 μM. mdpi.com These findings suggest that the this compound scaffold can be a valuable starting point for the development of multifunctional agents for the treatment of neurodegenerative diseases. mdpi.com
Table 2: Neuroprotective Effects of Selected Pyrimido[4,5-d]pyrimidine Derivatives
| Compound | Concentration | Neuroprotective Effect (% reversal of H₂O₂ toxicity) |
|---|---|---|
| 4g | 5 μM | 77% |
| 4h | 0.1 μM | 66% |
| 4i | 1 μM | 118% |
| 4j | 0.1 μM | 67% |
Data from a study on the neuroprotective effects of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com
Anti-Inflammatory Effects and Associated Mechanisms
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have been shown to possess significant anti-inflammatory properties. nih.govnih.gov
The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) isoenzymes. nih.gov Some pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme upregulated during inflammation. nih.gov This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The larger binding pocket in the active site of COX-2 compared to COX-1 is thought to contribute to this selectivity. nih.gov
The molecular mechanisms underlying the anti-inflammatory effects of these compounds are diverse and can include the modulation of signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production. mdpi.commdpi.com For instance, some plant-derived compounds with structures that can be conceptually related to pyrimidines, such as flavonoids, have been shown to inhibit the activity of inflammatory enzymes and reduce the production of inflammatory mediators. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the core scaffold influence potency and selectivity for a given biological target. scispace.comnih.gov
SAR studies have revealed that the position and nature of substituents on the pyrimidine ring can greatly influence the biological activity of the resulting compounds. nih.gov For example, in the development of necroptosis inhibitors based on a related 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netnih.govtriazole scaffold, systematic SAR studies led to the identification of an optimal compound with potent activity against both human and murine cells. nih.govrsc.org These studies often involve the synthesis of a series of analogues with systematic variations in their structure, followed by biological evaluation to identify key structural features required for activity. scispace.com
In the context of dihydrofolate reductase (DHFR) inhibitors, the length of an alkyl bridge connecting the cyclopenta[d]pyrimidine moiety to another aromatic ring was found to be critical for inhibitory potency. nih.gov Similarly, for corticotropin-releasing factor 1 (CRF1) receptor antagonists, SAR studies of a series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines were instrumental in identifying an orally active compound. nih.gov Molecular docking studies can further elucidate the binding interactions of these compounds with their target proteins, providing a rational basis for the design of more potent and selective derivatives. nih.govrsc.org
Enzyme Inhibitory Activity Beyond Kinases and DHFR
While the inhibition of kinases and dihydrofolate reductase (DHFR) by pyrimidine derivatives is well-documented, the this compound scaffold has also given rise to inhibitors of other important enzymes.
One such enzyme is glutathione (B108866) reductase (GR), an oxidoreductase that plays a crucial role in maintaining cellular redox balance. juniperpublishers.com Inhibition of GR is a potential strategy for the treatment of diseases like cancer and malaria. A study investigating the inhibitory effects of pyrimidine and its derivatives on GR found that several compounds exhibited significant inhibitory activity. juniperpublishers.com For instance, 4-amino-2,6-dichloropyrimidine (B161716) was identified as a potent noncompetitive inhibitor of GR, with a KI value of 0.979±0.23 μM. juniperpublishers.com The IC50 values for the tested pyrimidine derivatives ranged from 0.374 μM to 0.968 μM. juniperpublishers.com These findings suggest that the this compound core can be a valuable template for the design of novel GR inhibitors.
Table 3: Inhibitory Activity of Pyrimidine Derivatives against Glutathione Reductase
| Compound | IC50 (μM) | KI (μM) | Type of Inhibition |
|---|---|---|---|
| Pyrimidine | 0.968 | - | - |
| 4-amino-2-chloropyrimidine | 0.377 | - | - |
| 4-amino-6-chloropyrimidine | 0.374 | - | - |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979±0.23 | Noncompetitive |
Data from a study on the inhibition of glutathione reductase by pyrimidine and its derivatives. juniperpublishers.com
Applications in Materials Science and Other Disciplines
Corrosion Inhibition Properties of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine Derivatives
Derivatives of pyrimidine (B1678525) and related heterocyclic compounds are recognized as effective corrosion inhibitors, particularly for steel in acidic environments. academicjournals.orgresearchgate.net Their efficacy stems from their molecular structure, which includes heteroatoms (nitrogen), and aromatic systems that can interact with metal surfaces to form a protective barrier. researchgate.netresearchgate.net While research specifically on this compound is limited, extensive studies on structurally analogous compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, provide significant insights into the mechanisms of corrosion inhibition. nih.govacs.orgresearchgate.net These related compounds have demonstrated exceptional performance in protecting carbon steel from corrosion. nih.govacs.orgresearchgate.net
Adsorption Mechanisms on Metal Surfaces (e.g., Carbon Steel)
The primary mechanism by which pyrimidine derivatives prevent corrosion is through adsorption onto the metal surface, forming a film that isolates the metal from the corrosive medium. academicjournals.org This adsorption can occur through two main processes: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and protonated inhibitor molecules, while chemisorption involves the sharing of electrons between the heteroatoms (like nitrogen) and the vacant d-orbitals of the metal. nih.govresearchgate.net
Studies on related cyclopenta[b]pyridine derivatives show that their adsorption on a carbon steel surface in a sulfuric acid medium follows the Langmuir adsorption isotherm model. nih.govacs.org This indicates the formation of a monolayer of the inhibitor on the metal surface. The adsorption process for these compounds is found to be a combination of both physisorption and chemisorption. nih.govacs.orgresearchgate.net The presence of heteroatoms and conjugated bonds allows for the formation of a coordinate bond with the metal surface, indicative of chemisorption. nih.gov
Formation of Protective Films and Surface Morphology Characterization (e.g., SEM)
The formation of a protective film by inhibitor molecules on a metal surface can be visually confirmed using surface analysis techniques like Scanning Electron Microscopy (SEM). In studies of analogous 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, SEM images of carbon steel surfaces immersed in an acidic solution without the inhibitor show significant damage and a rough surface. nih.govresearchgate.net However, in the presence of the inhibitor, the surface appears much smoother, which confirms the formation of a protective layer that shields the steel from the aggressive environment. nih.govresearchgate.netresearchgate.net This adsorbed film effectively blocks the active sites on the metal surface where corrosion would typically initiate. researchgate.net
Electrochemical Performance Assessment (e.g., EIS, PDP, OCP)
Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. These methods include Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP), and Open Circuit Potential (OCP) measurements.
Open Circuit Potential (OCP): OCP measurements for carbon steel in acidic solutions with and without inhibitors show a shift in potential over time, eventually reaching a steady state. The presence of inhibitors like the cyclopenta[b]pyridine derivatives results in a stable potential, indicating the formation of a stable protective film on the steel surface. nih.govresearchgate.net
Potentiodynamic Polarization (PDP): PDP studies reveal how inhibitors affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For the related cyclopenta[b]pyridine derivatives, the presence of the inhibitor reduces both the anodic and cathodic current densities. nih.govacs.org This indicates that these compounds act as mixed-type inhibitors, suppressing both reactions. A significant decrease in the corrosion current density (i_corr) is observed with increasing inhibitor concentration, signifying enhanced protection. For instance, a derivative designated as CAPD-1 showed a superior inhibition efficiency of 97.7% at a concentration of 1.0 mM. nih.govacs.orgresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film and the kinetics of the corrosion process. In the presence of inhibitors, the Nyquist plots typically show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). academicjournals.orgnih.gov A higher R_ct value indicates a slower corrosion rate. The data also allows for the calculation of the double-layer capacitance (C_dl), which tends to decrease in the presence of an inhibitor due to the replacement of water molecules by the inhibitor molecules at the metal surface. academicjournals.org
The following table summarizes the electrochemical data for a representative 6,7-dihydro-5H-cyclopenta[b]pyridine derivative (CAPD-1) as a corrosion inhibitor for carbon steel in 1.0 M H₂SO₄.
| Concentration (mM) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (R_ct) (Ω·cm²) |
|---|---|---|---|
| 0.0 (Blank) | 1584.9 | - | 25.6 |
| 0.1 | 125.1 | 92.1 | 400.9 |
| 0.3 | 71.3 | 95.5 | 712.5 |
| 0.5 | 50.7 | 96.8 | 980.7 |
| 1.0 | 36.4 | 97.7 | 1100.2 |
Correlation of Molecular Structure with Inhibition Efficiency
Quantum chemical calculations and Density Functional Theory (DFT) are often employed to correlate molecular properties with inhibition efficiency. nih.govqu.edu.iq Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the dipole moment are calculated. qu.edu.iq A higher E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. Conversely, a lower E_LUMO indicates a higher capacity to accept electrons from the metal. The difference between E_HOMO and E_LUMO (the energy gap, ΔE) is also an important indicator; a smaller ΔE generally correlates with higher inhibition efficiency. ampp.org For the studied cyclopenta[b]pyridine derivatives, computational studies have confirmed that their efficacy is well-correlated with their molecular structures, with the protection attributed to their strong adsorption on the carbon steel surface. nih.govacs.orgresearchgate.net
Potential in Functional Materials
Beyond corrosion inhibition, the this compound scaffold holds potential for use in the development of other functional materials. While specific research in this area is not extensive, the inherent properties of this heterocyclic system, such as its structural rigidity and the presence of nitrogen atoms capable of coordination and hydrogen bonding, make it an interesting building block for various material applications. It has been noted in a general sense that the compound is explored for its potential in creating novel materials with unique properties.
Future Research Directions for 6,7 Dihydro 5h Cyclopenta D Pyrimidine
Development of Novel and Green Synthetic Methodologies
The future of synthesizing 6,7-dihydro-5H-cyclopenta[d]pyrimidine and its derivatives is intrinsically linked to the principles of green chemistry. The development of novel, efficient, and environmentally benign synthetic methodologies is paramount for the sustainable production of these valuable compounds. Key areas of focus include the utilization of greener solvents, alternative energy sources, and innovative catalytic systems.
Traditional synthetic routes often rely on harsh reaction conditions and stoichiometric amounts of reagents. Modern approaches are increasingly shifting towards more sustainable alternatives. For instance, multicomponent reactions (MCRs) offer a powerful strategy for the one-pot synthesis of complex pyrimidine (B1678525) derivatives, minimizing waste and improving atom economy. nih.gov The use of catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to efficiently promote the synthesis of related cycloalka[d]pyrimidinones under solvent-free conditions, a significant step towards greener chemical processes. rsc.org
Furthermore, methodologies employing microwave irradiation and ultrasound are gaining traction as they can significantly reduce reaction times and energy consumption. acs.org The exploration of reusable and heterogeneous catalysts, such as ZrO2 nanoparticles, also presents a promising avenue for developing more sustainable synthetic protocols for pyrimidine-based compounds. researchgate.net A notable example of a green synthetic approach is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues in water at room temperature, which demonstrates high yield and excellent chemoselectivity. nih.gov
Future research will likely focus on expanding the repertoire of green synthetic methods specifically for the this compound core. This includes the development of biocatalytic methods, the use of biodegradable solvents, and the design of catalytic systems based on earth-abundant and non-toxic metals.
Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrimidine Derivatives
| Feature | Conventional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous organic solvents. | Prefers water, ionic liquids, or solvent-free conditions. acs.orgrsc.org |
| Catalysts | May use stoichiometric and toxic reagents. | Employs catalytic amounts of reusable and non-toxic catalysts. rsc.orgresearchgate.net |
| Energy | Typically requires prolonged heating. | Utilizes microwave or ultrasound for faster reactions. acs.org |
| Efficiency | Often involves multiple steps with purification at each stage. | Favors one-pot, multicomponent reactions for higher atom economy. nih.gov |
| Byproducts | Can generate significant amounts of waste. | Aims for minimal byproduct formation. |
Comprehensive Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of the this compound scaffold is crucial for the rational design of new synthetic routes and the optimization of existing ones. While general mechanisms for pyrimidine ring formation, such as the Biginelli reaction, are well-established, detailed mechanistic studies for this specific fused system are less common.
Future research should aim to elucidate the intricate details of key chemical transformations. This includes identifying and characterizing reaction intermediates and transition states through a combination of advanced spectroscopic techniques (e.g., in-situ NMR and IR spectroscopy) and computational modeling. For instance, understanding the mechanism of cyclocondensation reactions, which are fundamental to the synthesis of this scaffold, can lead to the development of more efficient and selective catalysts. researchgate.net
A suggested mechanism for the synthesis of the related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov Investigating the kinetics and thermodynamics of such transformations for the this compound system will provide valuable insights. Furthermore, mechanistic studies on the functionalization of the core structure, such as electrophilic and nucleophilic substitution reactions, will be instrumental in expanding the chemical space of accessible derivatives.
Exploration of Uncharted Biological Targets and Pathways
The this compound scaffold has demonstrated significant potential in medicinal chemistry, with derivatives showing activity against a range of biological targets. nih.gov While much of the research has focused on established targets like kinases and microtubule dynamics, there is a vast and underexplored landscape of other potential therapeutic applications.
Future investigations should venture into uncharted biological territory. This involves screening existing and newly synthesized libraries of this compound derivatives against a broader array of biological targets and pathways implicated in various diseases. The diverse biological activities reported for the general class of pyrimidines, including antiviral, antibacterial, antifungal, and anti-inflammatory properties, suggest that the this compound scaffold could be a fruitful starting point for developing novel therapeutic agents in these areas. researchgate.net
For example, while some derivatives have been explored as anticancer agents targeting tubulin and IGF-1R, their potential against other cancer-related pathways remains largely unknown. researchgate.net Similarly, their activity against emerging infectious diseases or neurological disorders warrants investigation. High-throughput screening campaigns coupled with mechanism-of-action studies will be essential in identifying novel biological activities and elucidating the underlying molecular pathways.
Design of Next-Generation Analogues with Enhanced Potency and Selectivity
The design and synthesis of next-generation analogues of this compound with improved potency and selectivity is a cornerstone of future research in this field. Structure-activity relationship (SAR) studies are crucial for rationally guiding the design of new compounds with optimized pharmacological profiles.
Systematic modifications of the this compound scaffold can lead to significant improvements in biological activity. For instance, in the development of anti-tubulin agents, it was found that the presence of an N-methyl group and a 4'-methoxy group on the anilino substituent at the 4-position were important for potent activity. nih.gov Further optimization by homologating the 6-methyl group and exploring other substitutions led to compounds with nanomolar inhibitory concentrations against various tumor cell lines. nih.gov
Future design strategies will likely involve:
Isosteric replacement: Replacing key functional groups with others of similar size and electronic properties to fine-tune activity and physicochemical properties.
Scaffold hopping: Replacing the core scaffold with related heterocyclic systems to explore new chemical space and intellectual property opportunities.
Conformational constraint: Introducing rigid elements into the structure to lock in a bioactive conformation and improve binding affinity and selectivity.
The synthesis of a series of 2-alkoxy-4-aryl-7-arylmethylidene-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPDs) and their evaluation as corrosion inhibitors also highlights the tunability of this scaffold for non-medical applications. rsc.org
Table 2: Structure-Activity Relationship Highlights for this compound Analogues
| Target/Application | Key Structural Features for Activity | Reference |
| Anti-tubulin Agents | N-methyl and 4'-methoxy groups on the 4-anilino substituent. | nih.gov |
| Sigma-1 Receptor (σ1R) Ligands | Specific substitutions leading to nanomolar affinity. | |
| Corrosion Inhibition | Presence of aryl and arylmethylidene groups. | rsc.org |
Advanced Computational Modeling for Predictive Research
Advanced computational modeling is poised to play an increasingly integral role in accelerating the discovery and development of novel this compound derivatives. In silico methods can provide valuable predictive insights into the properties of new compounds, thereby reducing the time and cost associated with experimental synthesis and testing.
Key computational approaches that will shape future research include:
Molecular Docking: To predict the binding modes of derivatives to their biological targets and to guide the design of compounds with improved affinity.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of compounds with their biological activity, enabling the prediction of the potency of virtual compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-protein complexes and to gain a deeper understanding of the molecular basis of binding and selectivity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of virtual compounds at an early stage of the design process, helping to prioritize candidates with favorable pharmacokinetic and safety profiles.
The use of computational methods has already been demonstrated in the design of related heterocyclic compounds, such as thieno[2,3-d] researchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives, where molecular docking was used to understand binding interactions.
Integration into Multifunctional Materials and Devices
Beyond its applications in medicinal chemistry, the this compound scaffold holds promise for the development of novel multifunctional materials and devices. The unique electronic and structural properties of this heterocyclic system can be harnessed to create materials with tailored optical, electronic, or self-assembly characteristics.
Future research in this area could explore the following:
Organic Electronics: The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells based on this compound derivatives. The planarity and potential for π-π stacking of these molecules could facilitate efficient charge transport.
Sensors: The design of chemosensors for the detection of specific ions or molecules, where binding events would lead to a measurable change in the optical or electronic properties of the material.
Smart Materials: The creation of materials that respond to external stimuli such as light, heat, or pH, leading to applications in areas like drug delivery, catalysis, and smart coatings. The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as corrosion inhibitors for steel is an early example of their potential in materials protection. rsc.org
The versatility of the this compound scaffold, combined with the ever-expanding toolbox of synthetic and computational methods, ensures a vibrant future for research in this area. The continued exploration of this remarkable molecule is expected to yield significant advances in both medicine and materials science.
Q & A
Q. What are common synthetic routes for 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives?
Synthesis typically involves multi-step organic reactions, such as cyclocondensation of cyclopentanone with amidines or thioureas under acidic conditions. For example, derivatives with thiophenyl substituents are synthesized via cyclization of substituted propanones with cyclopentanone, followed by purification via column chromatography and characterization using NMR (¹H/¹³C), IR, and elemental analysis . Key intermediates like 4-chloro derivatives are prepared via chlorination using POCl₃, enabling further functionalization .
Q. How are this compound derivatives characterized structurally?
Routine characterization includes:
- ¹H/¹³C NMR : To confirm substituent positions and ring saturation (e.g., δ 2.03–2.12 ppm for cyclopentane protons) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- Elemental analysis : Validation of purity (>95%) .
Advanced techniques like X-ray crystallography or mass spectrometry are used for ambiguous cases .
Q. What in vitro assays are used to evaluate biological activity?
- SRB assay : Measures cytotoxicity via cellular protein content staining, suitable for high-throughput screening (e.g., IC₅₀ values for VEGFR-2 inhibition) .
- Cell cycle analysis : Flow cytometry to assess G2/M phase arrest (e.g., MDA-MB-435 cells treated with Akt inhibitors) .
Advanced Research Questions
Q. How do structural modifications influence kinase inhibition (e.g., Akt, VEGFR-2)?
Substituents at positions 2, 4, and 6 critically modulate activity:
Q. Table 1: Key SAR Findings
| Derivative | Substituents | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 25 | 3,4,5-Trimethoxyphenyl | VEGFR-2 | 198.7 nM | |
| Compound 17a | 2-Amino-thiazole | Akt | <0.85 μM | |
| NE-10501 | Chiral cyclopentane | FPPS | Enantiospecific |
Q. How can contradictory biological data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., VEGFR-2 inhibitors vs. Akt inhibitors) arise from:
- Assay variability : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. SRB for cytotoxicity) .
- Cell line specificity : Test across multiple models (e.g., MCF-7 for breast cancer vs. A-10 for vascular cells) .
- Pharmacokinetic factors : Assess bioavailability and metabolic stability in vivo .
Q. What strategies optimize bioavailability of this compound derivatives?
Q. How are computational methods integrated into drug design?
- 3D QSAR models : Guide substituent placement for VEGFR-2 inhibition .
- Molecular docking : Predict binding modes to Akt’s ATP-binding pocket .
- ADMET prediction : Tools like SwissADME prioritize derivatives with favorable pharmacokinetics .
Methodological Considerations
Q. What analytical techniques confirm compound stability under physiological conditions?
Q. How are off-target effects minimized during lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
